molecular formula C14H16O3 B1400755 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester CAS No. 1292290-97-1

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Cat. No.: B1400755
CAS No.: 1292290-97-1
M. Wt: 232.27 g/mol
InChI Key: IHSMNXDTRPKCCG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a hydroxyphenyl group attached to a hexynoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and propargyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The intermediate compound is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or sodium amide.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alkenes or alkanes

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxycinnamic acid
  • 4-Hydroxybenzoic acid

Uniqueness

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is unique due to the presence of both a hydroxyphenyl group and an alkyne group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMNXDTRPKCCG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenol 1.2 (1.2 g, 4 mmol) was dissolved in pyridine (3 mL) and ethanol (1 mL). The mixture was heated to 90° C. for 16 h and then concentrated to an oil which was purified by column chromatography (elution with 1-3% MeOH in dichloromethane). Phenol 16 (0.88 g, 91%) was obtained as an oil. 1H NMR(500 MHz)(acetone-d6) δ 8.24 (s, 1H); 7.21 (d, 2H, J=9.5 Hz); 6.78 (d, 2H, J=9.0 Hz); 4.06 (m, 2H); 3.98 (m, 1H); 2.68-2.59 (m, 2H); 1.78 (d, 3H, J=2.5 Hz); 1.75 (t, 3H, J=7.0 Hz). MS ESI (pos.) m/e: 233.1 (M+H); 255.1 (M+Na).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Reactant of Route 2
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Reactant of Route 4
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Reactant of Route 5
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Reactant of Route 6
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.